4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine
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Overview
Description
4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine is a complex organic compound that features a unique combination of an imidazole ring, an azetidine ring, and a methoxypyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine typically involves multi-step organic reactions One common approach starts with the preparation of the imidazole derivative, which is then reacted with an azetidine precursor under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The methoxypyrimidine group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while nucleophilic substitution can introduce various functional groups to the methoxypyrimidine moiety.
Scientific Research Applications
4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The azetidine ring may interact with biological membranes, affecting their permeability. The methoxypyrimidine moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-chloropyrimidine: Similar structure but with a chlorine atom instead of a methoxy group.
4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-hydroxypyrimidine: Similar structure but with a hydroxyl group instead of a methoxy group.
4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-aminopyrimidine: Similar structure but with an amino group instead of a methoxy group.
Uniqueness
The uniqueness of 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and stability, while the imidazole and azetidine rings provide multiple sites for interaction with biological targets.
Properties
IUPAC Name |
4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-6-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-18-12-4-11(14-8-15-12)17-6-10(7-17)5-16-3-2-13-9-16/h2-4,8-10H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSZDMMYMSGRQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CC(C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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